molecular formula C15H23NO2 B6340655 tert-Butyl 3-[(1-phenylethyl)amino]propanoate CAS No. 1178906-66-5

tert-Butyl 3-[(1-phenylethyl)amino]propanoate

Cat. No.: B6340655
CAS No.: 1178906-66-5
M. Wt: 249.35 g/mol
InChI Key: KWVMYMIPSINHKF-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(1-phenylethyl)amino]propanoate is a synthetic organic compound featuring a tert-butyl ester group and a phenylethylamine substituent. This structure combines the steric bulk of the tert-butyl group with the aromatic and amine functionalities, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl 3-(1-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12(13-8-6-5-7-9-13)16-11-10-14(17)18-15(2,3)4/h5-9,12,16H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVMYMIPSINHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-[(1-phenylethyl)amino]propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acrylate with 1-phenylethylamine. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl group is commonly used as a protecting group for carboxylic acids. Acidic cleavage with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the tert-butyl ester to yield the free carboxylic acid. For example:

  • Reaction :

    tert-Butyl 3-[(1-phenylethyl)amino]propanoateTFA or HCl3-[(1-phenylethyl)amino]propanoic acid+tert-butanol\text{tert-Butyl 3-[(1-phenylethyl)amino]propanoate} \xrightarrow{\text{TFA or HCl}} \text{3-[(1-phenylethyl)amino]propanoic acid} + \text{tert-butanol}

    This reaction is critical in medicinal chemistry to unmask carboxylic acid functionalities for further derivatization .

Amide Bond Formation

The amine group in the compound participates in amide coupling reactions. For instance, coupling with carboxylic acids via HOBt/EDC or HATU/DIPEA generates amide derivatives:

  • Example : Reaction with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in DMF using HOBt and EDC yields an amide product (51% yield) .

  • Conditions :

    Reagent SystemSolventTemperatureYield
    HOBt/EDCDMFRT51%
    HATU/DIPEADMFRT81%

Decarboxylative Amination

Under basic conditions (e.g., Cs₂CO₃ in acetonitrile at 100°C), the tert-butyl ester undergoes decarboxylation to form alkylamines. This reaction is analogous to methods reported for alkanoyloxycarbamates :

  • Mechanism :

    RCOO-BocCs2CO3RNH2+CO2+Boc-O\text{RCOO-Boc} \xrightarrow{\text{Cs}_2\text{CO}_3} \text{RNH}_2 + \text{CO}_2 + \text{Boc-O}^-

    Yields for similar substrates range from 61–85% .

Alkylation Reactions

The amine group reacts with alkyl halides or bromoacetates in the presence of bases like triethylamine:

  • Example : Reaction with tert-butyl bromoacetate in methylene chloride yields extended alkyl chains .

    tert-Butyl bromoacetate+tert-Butyl 3-[(1-phenylethyl)amino]propanoateEt3Nalkylated product\text{tert-Butyl bromoacetate} + \text{this compound} \xrightarrow{\text{Et}_3\text{N}} \text{alkylated product}

    Reported yields for analogous reactions are 14–37% .

Stability and Reactivity

  • Acid Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes rapidly in acidic media.

  • Thermal Stability : Decomposition occurs above 150°C, releasing isobutene and CO₂ .

Scientific Research Applications

Scientific Research Applications

This compound finds utility in several research domains:

Chemistry

  • Building Block for Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
  • Reagent in Chemical Reactions: It participates in various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Investigation: The compound is studied for its potential interactions with biomolecules, including enzymes and receptors. Its mechanism of action may involve modulating enzymatic activity or receptor signaling pathways.

Medicine

  • Therapeutic Potential: Research explores its use as a precursor in drug development, particularly for analgesics. Compounds similar to this structure have shown significant antinociceptive effects.

Industry

  • Specialty Chemicals Production: It is utilized in the formulation of specialty chemicals and materials due to its unique properties.

Research indicates that tert-butyl 3-[(1-phenylethyl)amino]propanoate exhibits several biological activities:

  • Antinociceptive Activity: Studies on structurally similar compounds reveal significant analgesic effects through high μ-opioid receptor affinity.
  • Antioxidant Properties: The compound has shown potential in reducing oxidative stress in cellular models, enhancing the activity of antioxidant enzymes.

Case Studies

Several case studies underscore the relevance of this compound:

  • Analgesic Efficacy:
    • A comparative analysis demonstrated that compounds with similar structures exhibited analgesic potency significantly higher than traditional opioids like morphine. For example, fentanyl analogs showed enhanced μ-receptor selectivity and efficacy.
  • Oxidative Stress Mitigation:
    • In vitro studies indicated that related compounds could reduce oxidative stress markers in neuronal cells, suggesting therapeutic potential for neuroprotective applications.

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding block for organic synthesisIntegral for creating complex molecules
BiologyInteraction studies with biomoleculesPotential modulation of enzyme activity
MedicinePrecursor for analgesicsSignificant antinociceptive effects observed
IndustryProduction of specialty chemicalsUtilized for unique chemical properties

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl propanoate scaffold is highly modular, with variations primarily in the amino substituent. Key analogs include:

Compound Name Substituent on Amino Group Molecular Weight Key Features Biological/Pharmacological Notes
tert-Butyl 3-[(1-phenylethyl)amino]propanoate 1-Phenylethyl ~265 (estimated) Aromatic bulk, chiral center (if applicable) N/A (data inferred from analogs)
tert-Butyl 3-(benzhydrylamino)propanoate Benzhydryl (diphenylmethyl) N/A Increased lipophilicity No significant cell proliferation effects
tert-Butyl 3-(benzylamino)propanoate Benzyl N/A Smaller aromatic group Used in PAMAM dendrimer conjugates
(R)-tert-Butyl 3-amino-3-phenylpropanoate Phenyl (chiral center at C3) 221.30 Stereospecific design Potential for enantioselective activity
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate Methyl ester, 1-phenylethyl 221.30 Ester group variation Intermediate in drug synthesis

Key Observations :

  • Smaller groups (e.g., benzyl) balance bulk and reactivity .
  • Chirality: The (R)-enantiomer of tert-butyl 3-amino-3-phenylpropanoate () highlights the role of stereochemistry in biological activity, a critical factor in drug design .
  • Ester Groups : The tert-butyl ester offers superior stability compared to methyl esters (), which may hydrolyze more readily in physiological conditions.

Physicochemical Properties

Compound (CAS No.) Molecular Formula Molecular Weight LogP (Estimated) Solubility
This compound C₁₅H₂₃NO₂ ~265 ~3.5 Low aqueous solubility
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (77215-55-5) C₁₅H₂₀F₃NO₂ 303.32 ~4.2 Moderate in organic solvents
tert-Butyl 3-(hydroxyamino)propanoate (1698545-43-5) C₇H₁₅NO₃ 161.20 ~0.8 Higher aqueous solubility

Key Trends :

  • Lipophilicity : Trifluoromethyl groups () increase LogP, enhancing membrane permeability but reducing solubility.
  • Solubility: Hydroxyamino derivatives () exhibit better aqueous solubility due to polar functional groups.

Biological Activity

tert-Butyl 3-[(1-phenylethyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group attached to a propanoate backbone, with a 1-phenylethyl amino substituent. This unique structure contributes to its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity through binding, leading to alterations in biochemical pathways. Specific pathways affected include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antinociceptive Activity

A study demonstrated that compounds similar to this structure have significant antinociceptive effects. For instance, derivatives of fentanyl, which share structural similarities, showed high μ-opioid receptor affinity and potent analgesic effects compared to morphine .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Tert-butyl phenolic antioxidants have shown potential in reducing oxidative stress in various cell types, enhancing the activity of antioxidant enzymes, and providing protective effects against cellular damage .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Analgesic Efficacy : A comparative analysis revealed that compounds with similar structures demonstrated analgesic potency significantly higher than traditional opioids. For example, fentanyl analogs exhibited enhanced μ-receptor selectivity and efficacy .
  • Oxidative Stress Mitigation : In vitro studies indicated that related compounds could reduce oxidative stress markers in neuronal cells, suggesting therapeutic potential for neuroprotective applications .

Data Tables

Biological Activity Effect Reference
AntinociceptiveHigh μ-opioid receptor affinity
AntioxidantReduces oxidative stress
Enzyme inhibitionModulates metabolic pathways

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 3-[(1-phenylethyl)amino]propanoate, and what are their typical yields?

The compound is synthesized via condensation reactions between (1-phenylethyl)amine and tert-butyl acrylate derivatives. A documented method involves reacting these precursors under mild conditions, followed by purification via flash chromatography. Key data include:

Method DescriptionConditionsYieldReference
Racemic synthesisRoom temperature, 6.3–6.7 Hz coupling constants80%
(R)-Enantiomer synthesisChiral resolution or asymmetric catalysis82%

Yields depend on stoichiometry, solvent choice, and purification efficiency. Researchers should optimize parameters for specific applications.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Structural elucidation relies on ¹H NMR , ¹³C NMR , and UPLC-MS . Key spectral features include:

TechniqueObserved SignalsFunctional Group CorrelationReference
¹H NMR (300 MHz, CDCl₃)δ 1.34 (d, 3H, J = 6.7 Hz), 1.44 (s, 9H), 3.76 (q, 1H)tert-butyl, propanoate backbone, chiral center
¹³C NMR (75 MHz, CDCl₃)δ 28.4 (tert-butyl), 172.0 (ester carbonyl)Confirms ester and amine connectivity
UPLC-MSm/z 222.3 ([M+H]⁺)Molecular ion consistency

Purity is assessed via chromatographic retention times (>95% by UPLC).

Q. What are the recommended storage conditions for this compound?

While direct data is limited, structurally similar tert-butyl esters (e.g., tert-butyl (3S)-3-amino-3-phenylpropanoate) require storage below -20°C to prevent decomposition . For long-term stability, use inert atmospheres (argon/nitrogen) and desiccants.

Q. How is the compound purified post-synthesis?

Flash chromatography using silica gel and gradient elution (hexane:EtOAc ratios) is standard. For enantiopure forms, chiral HPLC with stationary phases like cellulose derivatives may be employed .

Q. What solvents are compatible with this compound?

The compound is soluble in CH₂Cl₂ , EtOAc , and THF , as evidenced by its synthesis and purification in these solvents . Avoid protic solvents (e.g., water, methanol) to prevent ester hydrolysis.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Strategies include:

  • Chiral auxiliaries : Use of (R)- or (S)-configured starting materials.
  • Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity.
  • Kinetic resolution : Enzymatic or chemical methods to separate enantiomers. Documented (R)-enantiomer synthesis achieved 82% yield via optimized chiral conditions .
MethodAdvantagesLimitations
Chiral HPLCHigh purity (>99% ee)Costly for large-scale
Asymmetric catalysisScalableRequires catalyst optimization

Q. What analytical challenges arise in distinguishing diastereomers or enantiomers?

Overlapping NMR signals for chiral centers complicate analysis. Solutions include:

  • Chiral shift reagents : Eu(hfc)₃ to split proton signals.
  • 2D NMR (COSY, NOESY) : Resolve spatial correlations between protons.
  • Vibrational Circular Dichroism (VCD) : Directly probe absolute configuration.

Q. How do reaction conditions influence yield and purity?

Catalyst choice (e.g., Tf₂NH vs. traditional acids) and temperature critically impact tert-butylation efficiency. For example:

CatalystTemperatureYield (Analogous Compound)Reference
Tf₂NH0°C, 16 hrs76%
H₂SO₄Reflux<50%[Prior methods]

Low temperatures and strong Brønsted acids minimize side reactions like ester hydrolysis .

Q. How can computational methods support mechanistic studies?

Density Functional Theory (DFT) calculations model transition states for tert-butylation steps, while molecular docking predicts chiral recognition in separation processes. Refer to prior mechanistic studies in tert-butyl ester synthesis for guidance .

Q. How are discrepancies in reaction yields addressed during scale-up?

Common issues (e.g., reduced mixing efficiency, heat transfer) require:

  • DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent volume).
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
  • Purification optimization : Switch from flash chromatography to recrystallization for large batches.
ScaleYield (Lab vs. Pilot)Mitigation Strategy
1 g80%Standard flash chromatography
100 g65%Gradient solvent recrystallization

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